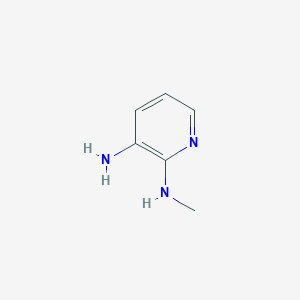
N2-Methylpyridine-2,3-diamine
Vue d'ensemble
Description
N2-Methylpyridine-2,3-diamine is a chemical compound that is related to various pyridine derivatives with potential applications in material science, pharmaceuticals, and organic synthesis. While the specific compound N2-Methylpyridine-2,3-diamine is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as substituted pyridines and diamine functionalities. These compounds are of interest due to their potential as ligands in coordination chemistry and their structural role in forming complex molecular architectures.
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies, including nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was achieved by reacting 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine, resulting in a good yield of the target compound . This method demonstrates the functionalization of the pyridine ring, which is a key step in the synthesis of complex pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical properties and reactivity. The crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine shows that the methylpyridine-2,6-diamine moiety is almost planar, with slight deviations observed for the amine nitrogen atoms . This planarity is significant as it can influence the compound's ability to act as a ligand in coordination complexes.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including those that lead to the formation of complex structures. For example, the synthesis of 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1) involves a C-C bond-forming reaction mediated by a Cu2+ ion . This reaction demonstrates the reactivity of the pyridine moiety and its ability to form new bonds under the influence of transition metal catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular and crystal structures. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, which contribute to their layered arrangement and dimeric motifs . These structural features can affect the vibrational properties of the compounds, as evidenced by the comparison of calculated IR and Raman wavenumbers with experimental values .
Applications De Recherche Scientifique
Summary of the Application
“N2-Methylpyridine-2,3-diamine” is used in the synthesis of 2-methylpyridines . This process is part of a medicinal chemistry project aimed at producing a series of 2-methylpyridines via the α-methylation of substituted pyridines .
Methods of Application or Experimental Procedures
The synthesis of 2-methylpyridines was achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
Summary of Results or Outcomes
The method resulted in the production of eight 2-methylated pyridines . The products were obtained in very good yields and were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
“N2-Methylpyridine-2,3-diamine” is a chemical compound with the formula C6H9N3 . It’s used in research and has the potential to be used in various scientific fields, but without more specific information, it’s difficult to provide a detailed analysis of its applications.
“N2-Methylpyridine-2,3-diamine” is a chemical compound with the formula C6H9N3 . It’s used in research and has the potential to be used in various scientific fields, but without more specific information, it’s difficult to provide a detailed analysis of its applications.
Safety And Hazards
N2-Methylpyridine-2,3-diamine is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2-N-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-5(7)3-2-4-9-6/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COANMWJRJDRXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492465 | |
| Record name | N~2~-Methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methylpyridine-2,3-diamine | |
CAS RN |
5028-20-6 | |
| Record name | N2-Methyl-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-Methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-N-methylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

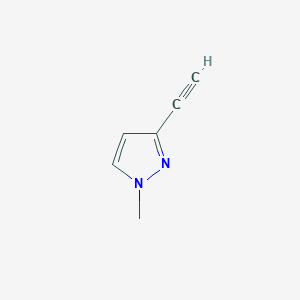

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

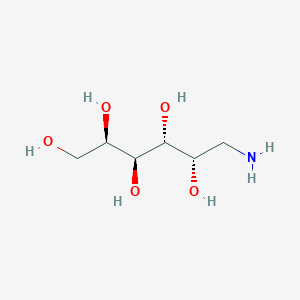
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
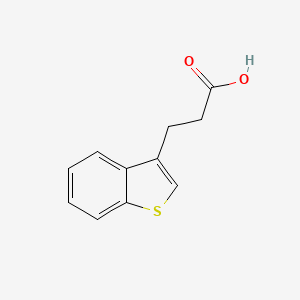

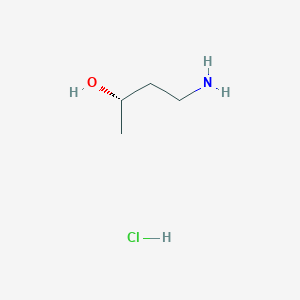
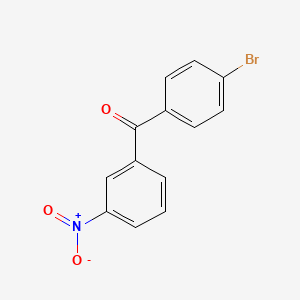
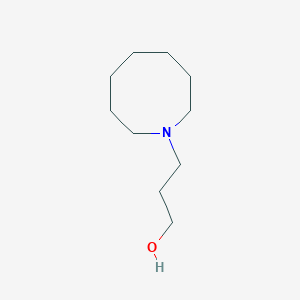

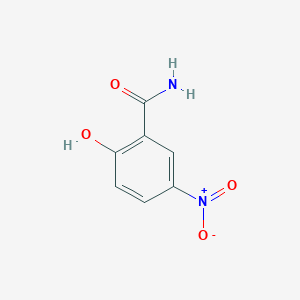
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)